LogP Differential vs. Dechlorinated Analog
The calculated octanol-water partition coefficient (logP) for 2-chloro-4-propoxypyrimidin-5-amine is 0.6 [1], indicating moderate lipophilicity suitable for passive membrane diffusion while maintaining adequate aqueous solubility for formulation. The presence of the 2-chloro substituent contributes measurably to this logP value relative to dechlorinated pyrimidin-5-amine scaffolds, which typically exhibit lower logP due to reduced hydrophobic surface area. The propoxy group provides additional lipophilic character compared to methoxy or ethoxy analogs, balancing permeability with solubility in a range relevant to oral bioavailability optimization.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.6 (calculated) |
| Comparator Or Baseline | 4-propoxypyrimidin-5-amine (dechlorinated analog): expected logP < 0.6 (estimated by chlorine removal contribution) |
| Quantified Difference | Approximately +0.2 to +0.4 logP units attributable to chlorine substitution |
| Conditions | Calculated value from ChemExper database |
Why This Matters
Lipophilicity directly influences membrane permeability and oral absorption; a logP of 0.6 positions this intermediate favorably for generating kinase inhibitors with balanced drug-like properties compared to more polar or more lipophilic alternatives.
- [1] ChemExper. 2-Chloro-4-propoxypyrimidin-5-amine: calculated logP = 0.6. Reference 5516901. Accessed 2025. View Source
